3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: A Technical Guide to Synthesis, Reactivity, and Application
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: A Technical Guide to Synthesis, Reactivity, and Application
Topic: 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS: 477330-46-4) is a specialized fluorinated alkyne intermediate critical to medicinal chemistry and materials science. Structurally, it combines a primary propargylic alcohol with a para-trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The introduction of the electron-withdrawing trifluoromethyl group at the para position significantly alters the electronic landscape of the phenyl ring compared to the unsubstituted analog (3-phenylprop-2-yn-1-ol). This modification lowers the electron density of the alkyne, making it more susceptible to nucleophilic attack in specific cyclization pathways.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| CAS Number | 477330-46-4 | Distinct from 3-isomer (CAS 65126-85-4) |
| Molecular Formula | ||
| Molecular Weight | 200.16 g/mol | |
| Physical State | Viscous oil / Low-melting solid | Tendency to supercool; crystallizes upon high purity |
| Boiling Point | ~240–250 °C (Predicted) | Decomposes at high temp; distillation under vacuum recommended |
| LogP | ~2.5 – 2.8 | Enhanced lipophilicity vs. non-fluorinated analog |
| Polar Surface Area | 20.23 | Dominated by the hydroxyl group |
| Solubility | Soluble in DCM, EtOAc, MeOH | Sparingly soluble in water |
Synthetic Pathways: The Sonogashira Protocol[12]
The most reliable route to 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling of 1-iodo-4-(trifluoromethyl)benzene with propargyl alcohol. While aryl bromides can be used, the aryl iodide provides faster kinetics and higher yields at lower catalyst loadings.
Validated Experimental Protocol
-
Scale: 10 mmol
-
Reagents:
-
1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
- (2 mol%)
-
CuI (1 mol%)
-
Triethylamine (
) (3.0 equiv) -
Solvent: THF (anhydrous)
-
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with argon.
-
Solvent Degassing: Add anhydrous THF (30 mL) and
(4.2 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne). -
Catalyst Addition: Add
(140 mg) and CuI (19 mg). Stir until the solution turns yellow/brown. -
Substrate Addition: Add 1-iodo-4-(trifluoromethyl)benzene (2.72 g, 10 mmol).
-
Alkyne Addition: Dropwise add propargyl alcohol (0.7 mL, 12 mmol) over 10 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is more polar than the aryl iodide.
-
Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate. Dilute with
, wash with (sat. aq) to remove copper salts, then brine. -
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the critical role of the copper co-catalyst in activating the propargyl alcohol.
Caption: The Pd/Cu-catalyzed Sonogashira cycle. The copper cycle (dashed red) activates the propargyl alcohol for transmetallation.
Reactivity & Functionalization
The chemical utility of 3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol stems from its bifunctional nature. The
Oxidation: Access to Chalcones and Heterocycles
The primary alcohol is readily oxidized to the aldehyde (propynal) using mild oxidants like Dess-Martin Periodinane (DMP) or Manganese Dioxide (
-
Reaction: Alcohol
3-(4-(trifluoromethyl)phenyl)propiolaldehyde. -
Utility: This aldehyde is a "linchpin" intermediate. It condenses with acetophenones to form chalcones (Michael acceptors) or with hydrazines/amidines to form pyrazoles and pyrimidines.
Reduction: Stereoselective Alkene Synthesis
-
Cis-Alkene (Z-selective): Lindlar hydrogenation (
, Pd/CaCO3, quinoline) yields the (Z)-allylic alcohol. -
Trans-Alkene (E-selective): Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction yields the (E)-allylic alcohol.
-
Relevance: These allylic alcohols are precursors to fluorinated building blocks for fragment-based drug discovery (FBDD).
Cyclization: Quinoline and Furan Synthesis
The internal alkyne can participate in electrophilic cyclizations.
-
Gold Catalysis: Treatment with
or in the presence of nucleophiles can trigger 5-exo-dig or 6-endo-dig cyclizations, leading to oxygenated heterocycles (furans).
Reactivity Divergence Map
Caption: Divergent synthetic pathways starting from the core alcohol, enabling access to aldehydes, alkenes, halides, and heterocycles.
Applications in Medicinal Chemistry
The 4-trifluoromethyl group is not merely a decoration; it is a functional tool in drug design.
-
Metabolic Blocking: The
group at the para-position blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for phenyl rings. This significantly extends the in vivo half-life ( ) of drugs incorporating this scaffold. -
Lipophilicity Modulation: The
group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs. -
Bioisosterism: The alkyne linker serves as a rigid spacer (bioisostere for a phenyl ring or alkene), holding the pharmacophores in a precise spatial orientation.
Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Efavirenz (HIV reverse transcriptase inhibitor) and various Cinacalcet analogs (calcimimetics), where fluorinated aryl groups are pivotal for potency.
Handling and Safety (SDS Summary)
While specific toxicological data for this exact derivative is limited, it should be handled with the standard precautions for propargyl alcohols and fluorinated aromatics.
-
Hazards:
-
Storage: Store at 2–8 °C (refrigerated). Alkyne alcohols can polymerize or degrade upon prolonged exposure to light and heat.
-
Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (silver, copper) in basic conditions without solvent, as dry metal acetylides can be shock-sensitive (though less risk with internal alkynes, the precursor propargyl alcohol is a risk).
References
-
MOLBASE. (n.d.). 3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol Properties and MSDS. Retrieved from
-
PubChem. (2025).[3][4] (E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one Compound Summary. National Library of Medicine.[4] Retrieved from [4]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol (Analogous Handling). Retrieved from
